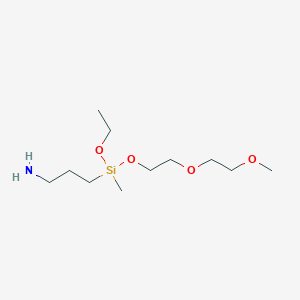![molecular formula C20H28N4O2 B14401431 N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea CAS No. 87653-55-2](/img/structure/B14401431.png)
N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a keto group, linked to an octyl chain and a urea moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Attachment of the Octyl Chain: The octyl chain is introduced via alkylation reactions, where the pyridazinone core is treated with octyl halides in the presence of a base such as potassium carbonate.
Urea Formation: The final step involves the reaction of the alkylated pyridazinone with methyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea involves its interaction with specific molecular targets and pathways. The pyridazinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N’-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea: This compound has a similar structure but with a heptyl chain instead of an octyl chain.
N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: Another related compound with a pyridazinone core but different substituents.
Uniqueness
N-Methyl-N’-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the octyl chain and urea moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.
Eigenschaften
CAS-Nummer |
87653-55-2 |
|---|---|
Molekularformel |
C20H28N4O2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1-methyl-3-[8-(6-oxo-3-phenylpyridazin-1-yl)octyl]urea |
InChI |
InChI=1S/C20H28N4O2/c1-21-20(26)22-15-9-4-2-3-5-10-16-24-19(25)14-13-18(23-24)17-11-7-6-8-12-17/h6-8,11-14H,2-5,9-10,15-16H2,1H3,(H2,21,22,26) |
InChI-Schlüssel |
DNLCOQBPLOZMPX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NCCCCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



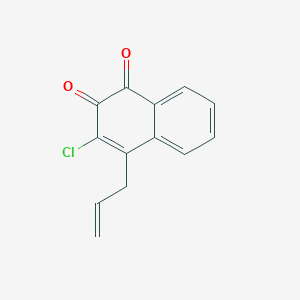
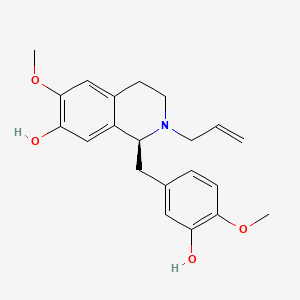
![N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14401369.png)
![1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene](/img/structure/B14401373.png)
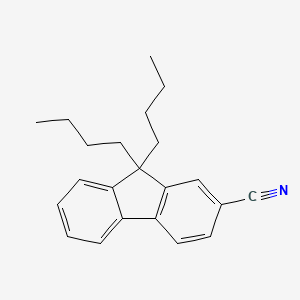

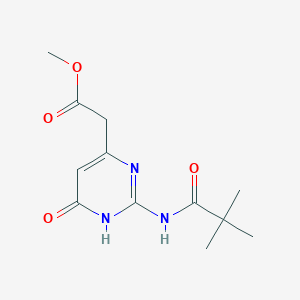

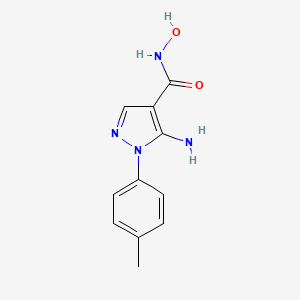
![Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B14401412.png)
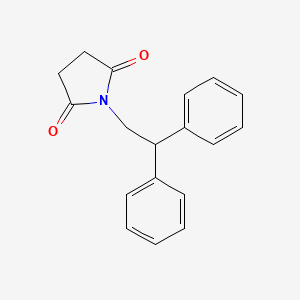
![[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene](/img/structure/B14401435.png)
